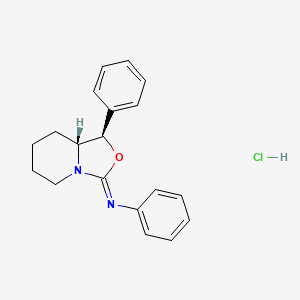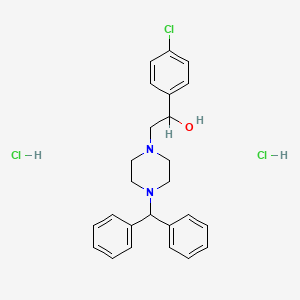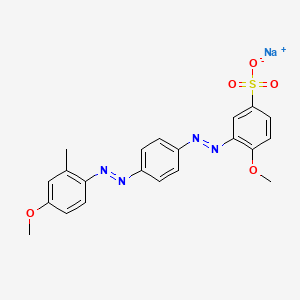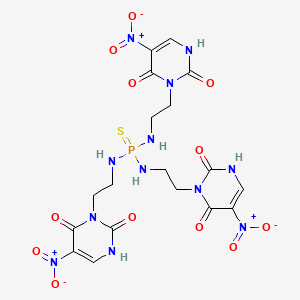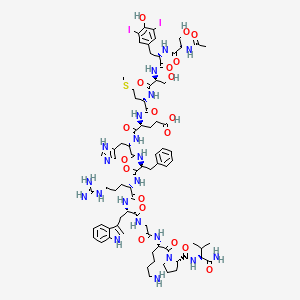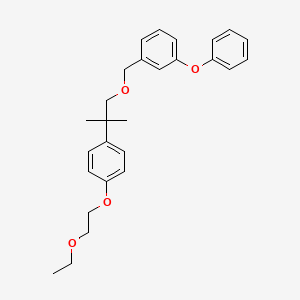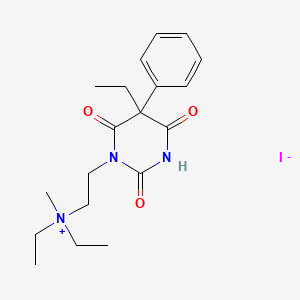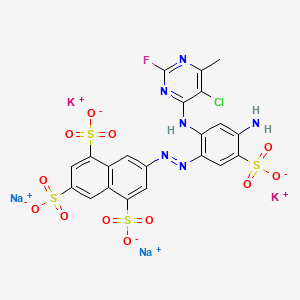
7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid under alkaline conditions to form the azo compound.
Salification: The final step involves converting the azo compound into its potassium sodium salt form by treating it with potassium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules. Its vibrant color properties make it valuable in the study of azo compounds and their applications.
Biology
In biological research, the compound can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
Industry
The primary industrial application is in the dye and pigment industry, where it is used to produce various shades of dyes for textiles, inks, and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with cellular components in biological staining.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-Amino-3-[4-(5-chloro-2-fluoro-6-methylpyrimidin-4-ylamino)phenylazo]-6-[2,5-bis(sodiosulfo)phenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt .
- **6’-(5-Chloro-2-fluoro-6-methylpyrimidin-4-ylamino)-1’-hydroxy[2,2’-azobisnaphthalene]-1,3’,5-trisulfonic acid trisodium salt .
Uniqueness
The uniqueness of 7-((4-Amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulphophenyl)azo)naphthalene-1,3,5-trisulphonic acid, potassium sodium salt lies in its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and stable dyes.
Propriétés
Numéro CAS |
83763-56-8 |
|---|---|
Formule moléculaire |
C21H12ClFK2N6Na2O12S4 |
Poids moléculaire |
847.2 g/mol |
Nom IUPAC |
dipotassium;disodium;7-[[4-amino-2-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-5-sulfonatophenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C21H16ClFN6O12S4.2K.2Na/c1-8-19(22)20(27-21(23)25-8)26-14-6-13(24)18(45(39,40)41)7-15(14)29-28-9-2-11-12(16(3-9)43(33,34)35)4-10(42(30,31)32)5-17(11)44(36,37)38;;;;/h2-7H,24H2,1H3,(H,25,26,27)(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;;/q;4*+1/p-4 |
Clé InChI |
QEQHHAHSJPAVOK-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=NC(=N1)F)NC2=C(C=C(C(=C2)N)S(=O)(=O)[O-])N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


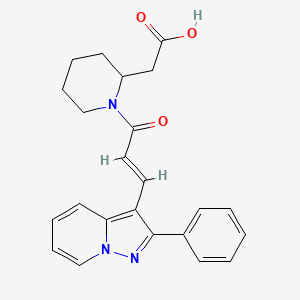
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)
